Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl-
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The systematic naming of Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl- follows IUPAC guidelines for fused polycyclic systems. The parent structure comprises an indeno[2,1-b]pyran system, where the indene moiety (a fused bicyclic structure of one benzene and one cyclopentene ring) is annulated to a pyran ring via the [2,1-b] position. The carboxaldehyde substituent at position 9, methyl group at position 4, and phenyl group at position 2 are assigned based on the lowest possible locants for the substituents. This nomenclature ensures unambiguous identification and distinguishes it from isomeric structures such as indeno[1,2-c]pyran derivatives.
The molecular formula, $$ \text{C}{21}\text{H}{16}\text{O}_2 $$, is derived from the fused indenopyran core (12 carbon atoms), the phenyl group (6 carbons), methyl group (1 carbon), and carboxaldehyde group (1 carbon and 1 oxygen). Mass spectrometry confirms the molecular ion peak at m/z 308.12 (calculated: 308.11), consistent with the proposed formula.
Crystallographic Analysis and Three-Dimensional Conformation
X-ray crystallography remains the gold standard for resolving the three-dimensional conformation of indenopyran derivatives. While direct crystallographic data for Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl- is not publicly available, analogous studies on indeno[1,2-c]pyran-3-ones provide methodological insights. For such compounds, single-crystal X-ray diffraction (SCXRD) typically involves mounting a crystal in a capillary or cryoloop, exposing it to a collimated X-ray beam, and analyzing diffraction patterns to determine unit cell parameters and atomic coordinates.
Key structural features inferred for Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl- include:
- Fused Ring System : The indene and pyran rings share two adjacent carbon atoms, creating a planar bicyclic core. The carboxaldehyde group at position 9 introduces slight puckering due to steric interactions with the methyl and phenyl substituents.
- Substituent Orientation : The phenyl group at position 2 adopts a pseudo-axial orientation to minimize steric hindrance with the pyran oxygen, while the methyl group at position 4 occupies an equatorial position.
A hypothetical crystallographic table for this compound, extrapolated from related structures, might include:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | $$ P2_1/c $$ |
| Unit Cell Dimensions | $$ a = 10.2 \, \text{Å}, \, b = 7.8 \, \text{Å}, \, c = 12.4 \, \text{Å} $$ |
| Bond Angles (C9–O) | $$ 120.5^\circ $$ |
Electronic Structure and Molecular Orbital Configuration
The electronic structure of Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl- is governed by conjugation across the fused rings and the electron-withdrawing carboxaldehyde group. Density functional theory (DFT) calculations on similar indenopyrans reveal:
- HOMO-LUMO Gap : The carboxaldehyde group reduces the HOMO-LUMO gap ($$ \Delta E \approx 3.2 \, \text{eV} $$) compared to non-polar derivatives ($$ \Delta E \approx 3.8 \, \text{eV} $$), enhancing reactivity toward electrophilic substitution.
- Charge Distribution : The aldehydic oxygen bears a partial negative charge ($$ \delta^- = -0.45 $$), while the adjacent carbonyl carbon is electron-deficient ($$ \delta^+ = +0.32 $$), facilitating nucleophilic attacks at position 9.
Spectroscopic data support these findings:
- UV-Vis Absorption : A strong absorption band at $$ \lambda_{\text{max}} = 320 \, \text{nm} $$ corresponds to $$ \pi \rightarrow \pi^* $$ transitions within the aromatic system.
- Fluorescence Emission : In solution, the compound exhibits blue emission ($$ \lambda_{\text{em}} = 450 \, \text{nm} $$) with a quantum yield ($$ \Phi $$) of 0.42, indicative of moderate intersystem crossing efficiency.
Comparative Analysis With Related Indenopyran Derivatives
Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl- differs structurally and electronically from other indenopyrans, as illustrated below:
Ring Fusion Position
- Indeno[2,1-b]pyran vs. Indeno[1,2-c]pyran : The [2,1-b] fusion creates a linear arrangement of the indene and pyran rings, whereas [1,2-c] fusion results in an angular geometry. This distinction alters conjugation pathways and photophysical properties.
Substituent Effects
- Carboxaldehyde vs. Ketone : Replacing the 3-keto group in indeno[1,2-c]pyran-3-ones with a 9-carboxaldehyde shifts the electron density distribution, reducing fluorescence quantum yields ($$ \Phi = 0.42 $$ vs. $$ \Phi = 0.58 $$) due to enhanced non-radiative decay.
- Methyl/Phenyl vs. Trifluoromethyl : The methyl and phenyl groups in the title compound provide steric stabilization absent in trifluoromethyl-substituted analogs, which exhibit higher cytotoxicity but lower thermal stability.
Solid-State Interactions
In the crystalline phase, the carboxaldehyde group participates in C–H···O hydrogen bonds, forming dimeric pairs that redshift emission to $$ \lambda_{\text{em}} = 480 \, \text{nm} $$. This contrasts with non-polar derivatives, where π-stacking dominates.
Properties
CAS No. |
62225-25-6 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
4-methyl-2-phenylindeno[2,3-b]pyran-9-carbaldehyde |
InChI |
InChI=1S/C20H14O2/c1-13-11-18(14-7-3-2-4-8-14)22-20-17(12-21)15-9-5-6-10-16(15)19(13)20/h2-12H,1H3 |
InChI Key |
ZSPZJDSRDQZGIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C(=C2OC(=C1)C4=CC=CC=C4)C=O |
Origin of Product |
United States |
Preparation Methods
Erlenmeyer–Plöchl Azlactone (EPA) Reaction
The EPA reaction has emerged as a powerful tool for constructing indenopyran derivatives. A regioselective approach involves reacting o-(2-acyl-1-ethynyl)benzaldehydes with N-acylglycines or free amino acids under optimized conditions. For example:
-
Substrate Preparation : o-(2-Acetyl-1-ethynyl)benzaldehyde serves as the core building block, synthesized via Sonogashira coupling or acetylene-aldehyde functionalization.
-
Reaction with N-Acylglycines : Hippuric acid (benzoylglycine) reacts with the aldehyde in acetonitrile (CH₃CN) with sodium acetate (NaOAc) and acetic anhydride (Ac₂O) at 100°C. This induces a Dakin–West-like reaction, forming an oxazolone intermediate that undergoes 1,4-addition and lactonization to yield indeno[2,1-c]pyran-3-ones.
-
Divergent Pathways : Using free amino acids (e.g., glycine) instead of N-acylglycines redirects the pathway toward 1-oxazolonylisobenzofurans via 5-exo-dig cyclization.
Table 1: Optimization of EPA Reaction Conditions for Indenopyran Synthesis
| Variable | Optimal Condition | Yield (%) | Key Observation |
|---|---|---|---|
| Base | NaOAc | 54 | Facilitates oxazolone formation |
| Solvent | CH₃CN | 54 | Polar aprotic solvent enhances cyclization |
| Additive | Ac₂O | 54 | Critical for intermediate stabilization |
| Temperature | 100°C | 54 | Balances reactivity and decomposition |
This method is metal-free, atom-economic, and operationally simple, making it scalable for derivatives like indeno[2,1-b]pyran-9-carboxaldehyde.
Multi-Step Synthesis via Diazosulfide Intermediates
A patent-pending route (CN103030652A) outlines a multi-step strategy adaptable to the target compound:
Synthetic Sequence
-
Halo Substitution : o-Nitraniline undergoes electrophilic halogenation (Br₂ or Cl₂) in acetic acid to yield 4-halo-2-nitroaniline.
-
Nitro Reduction : Catalytic hydrogenation or SnCl₂/HCl reduces the nitro group to an amine, forming 4-halo-o-phenylenediamine.
-
Diazosulfide Cyclization : Treatment with thionyl chloride (SOCl₂) and triethylamine generates 5-halo-2,1,3-diazosulfide.
-
Williamson Ether Condensation : Alkoxylation replaces the halogen, followed by acid hydrolysis to yield 5-hydroxy-2,1,3-diazosulfide.
-
Claisen Rearrangement : Reaction with propargyl alcohol derivatives under tosic acid catalysis induces-sigmatropic rearrangement, forming the benzopyran core.
Table 2: Key Steps and Yields in Multi-Step Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Halo Substitution | NBS/AcOH, reflux | 86.8 |
| Nitro Reduction | SnCl₂/HCl, ethanol, reflux | 59.2 |
| Diazosulfide Formation | SOCl₂, Et₃N, CH₂Cl₂, reflux | 68.0 |
| Claisen Rearrangement | Tosic acid, CH₃CN, reflux | 51.0 |
This route offers flexibility in introducing methyl and phenyl groups at specific positions but requires rigorous purification at each stage.
| Component | Role | Expected Outcome |
|---|---|---|
| o-Formylphenylacetylene | Aldehyde/alkyne donor | Forms indene core |
| Methyl ketone | Nucleophile for Michael addition | Introduces methyl group |
| Phenylacetylene | Aryl donor | Positions phenyl substituent |
This method remains speculative but aligns with trends in atom-efficient heterocycle synthesis.
Comparative Analysis of Methods
Table 4: Advantages and Limitations of Preparation Routes
| Method | Advantages | Limitations |
|---|---|---|
| EPA Reaction | Metal-free, one-pot, high atom economy | Limited substrate scope |
| Multi-Step Synthesis | Precise functionalization | Low cumulative yield (≈15%) |
| Tandem Multi-Component | Scalable, fewer intermediates | Untested for target compound |
Mechanistic Insights and Regioselectivity
The EPA reaction’s success hinges on intermediate stabilization:
-
Oxazolone Formation : Ac₂O promotes Dakin–West-like acylation, generating ene-yne-oxazolone intermediates.
-
Cyclization Pathways : With N-acylglycines, 1,4-addition forms an allene-enolate (Intermediate I), which lactonizes to the indenopyran. Free amino acids favor oxa-Michael addition, leading to isobenzofurans .
Chemical Reactions Analysis
Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Steric Effects
The positional arrangement of substituents significantly impacts physicochemical properties. For example:
- Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-3-(phenylmethyl)- (CAS 62225-29-0): This analogue features a 3-(phenylmethyl) group and additional methyl substituents.
- Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-3-(phenylmethyl): The indenyl substituent at position 9 may enhance π-conjugation, altering electronic properties such as absorption spectra or redox potentials relative to the carboxaldehyde-bearing compound .
Table 1: Substituent Effects on Key Properties
Heteroatom Variations in the Core Structure
Replacing the oxygen atom in the pyran ring with sulfur or nitrogen alters electronic properties:
- Indeno[2,1-b]thiophene derivatives: Thiophene-containing analogues (e.g., spiro[[8H]indeno[2,1-b]thiophene-8,9'-fluorene]) exhibit higher electron density due to sulfur’s polarizability, improving charge transport in organic semiconductors compared to oxygen-based pyrans .
- Indeno[2,1-c]pyridin-9-one derivatives: Nitrogen incorporation (e.g., 3-methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one) introduces basicity and shifts absorption maxima, making these compounds suitable for optoelectronic applications distinct from carboxaldehyde-containing pyrans .
Functional Group Influence
The carboxaldehyde group at position 9 is a critical distinguishing feature:
- Aldehyde vs. Ketone: Unlike ketone-bearing analogues (e.g., 5H-indeno[1,2-b]pyridin-5-ones), the aldehyde enables Schiff base formation or Knoevenagel condensations, expanding synthetic utility .
- Non-aldehyde derivatives: Compounds like 9-(3,4-dihydro-2-naphthalenyl)-2,4-dimethylindeno[2,1-b]pyran lack the aldehyde’s reactivity, limiting their use in covalent bonding or polymer synthesis .
Table 2: Functional Group Impact on Reactivity
| Compound Type | Functional Group | Key Reactions | Applications |
|---|---|---|---|
| Carboxaldehyde derivatives | -CHO | Condensation, nucleophilic addition | Drug intermediates, sensors |
| Ketone derivatives | -CO- | Reductions, enolate chemistry | Photovoltaics, dyes |
| Hydrocarbon derivatives | None | Electrophilic substitution | Structural materials, ligands |
Biological Activity
Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl- (CAS Number: 62225-25-6) is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 286.32 g/mol
- LogP : 5.33 (indicating lipophilicity)
Synthesis
The compound can be synthesized through various methods, including cascade cyclization reactions involving o-(2-acyl-1-ethynyl)benzaldehydes. A recent study highlighted a regioselective approach that allows for the formation of indeno[2,1-b]pyran derivatives with high yields under mild conditions, demonstrating the versatility of the synthetic route .
Anticancer Activity
Indeno[2,1-b]pyran derivatives have been evaluated for their cytotoxic effects against various human tumor cell lines. A study assessing indenoisoquinoline derivatives indicated that modifications in the indeno structure could lead to significant anticancer activity. The cytotoxicity was measured using the sulforhodamine B assay, with some derivatives exhibiting low micromolar GI values, indicating potent growth inhibition in cancer cells .
Antimicrobial Activity
Antimicrobial evaluations have shown that certain derivatives of indeno compounds possess notable inhibitory effects against pathogenic bacteria. Specifically, compounds derived from indeno frameworks were tested for their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). The results indicated promising activity against strains such as Staphylococcus aureus and Staphylococcus epidermidis .
Case Studies
-
Cytotoxicity Studies :
- A series of indeno[2,1-b]pyran compounds were tested against cholangiocarcinoma HuCCA-1 and lung carcinoma A549 cells. The results showed that while some derivatives had no significant cytotoxicity at tested concentrations, others demonstrated potential for further development as anticancer agents .
- Antimicrobial Efficacy :
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing indeno[2,1-b]pyran-9-carboxaldehyde derivatives, and what methodological limitations exist?
Methodological Answer: Indeno[2,1-b]pyran derivatives are synthesized via cyclization reactions, zirconium-mediated coupling of benzyne with acyl cyanides, or nucleophilic additions to tetrazines. For example, cyclization of phenylglutaric acids under acidic conditions can yield the core scaffold. However, these methods often require metal catalysts (e.g., zirconium), harsh reaction conditions (e.g., high temperatures), and exhibit narrow substrate scope. Recent advances in cascade bicyclizations using o-alkynyl aldehydes with thiazolium salts offer improved flexibility but still require optimization for regioselectivity .
Q. How can researchers structurally characterize indeno[2,1-b]pyran-9-carboxaldehyde derivatives using spectroscopic and crystallographic techniques?
Methodological Answer: X-ray crystallography (e.g., Bruker APEX2 systems) is critical for resolving complex stereochemistry, as seen in studies of dispirofluorene-indenofluorene analogs. Pairing this with NMR (e.g., H, C, DEPT-135) and high-resolution mass spectrometry (HRMS) ensures accurate structural assignment. For example, C NMR can distinguish between aldehyde (δ ~190 ppm) and aromatic carbons (δ ~120–160 ppm), while X-ray data validate substituent positioning in fused polycyclic systems .
Advanced Research Questions
Q. How can contradictory spectroscopic data for indeno[2,1-b]pyran derivatives be resolved in complex reaction mixtures?
Methodological Answer: Contradictions often arise from overlapping signals in NMR or impurities from side reactions. Use gradient elution in HPLC-MS to isolate intermediates and byproducts. For example, coupling preparative TLC with H-H COSY and NOESY experiments can differentiate regioisomers. Cross-referencing with computational models (e.g., DFT for chemical shift prediction) further clarifies ambiguities, as demonstrated in studies of thienyl-substituted indenofluorenes .
Q. What strategies optimize reaction conditions to minimize side products in the synthesis of 4-methyl-2-phenyl-substituted indeno[2,1-b]pyran derivatives?
Methodological Answer: Side products (e.g., over-oxidized aldehydes or dimerized intermediates) are mitigated by controlling stoichiometry and reaction kinetics. For instance, slow addition of oxidizing agents (e.g., PCC) at –10°C reduces over-oxidation. Solvent polarity tuning (e.g., switching from THF to DCM) can suppress dimerization, as shown in cyclopropene-mediated syntheses of Fmoc-protected analogs .
Q. How do substituents at the 4-methyl and 2-phenyl positions influence the electronic properties of the indeno[2,1-b]pyran core?
Methodological Answer: Electron-donating groups (e.g., methyl) at the 4-position enhance π-conjugation, while 2-phenyl groups introduce steric effects that twist the aromatic plane, reducing aggregation. UV-vis and cyclic voltammetry (CV) are used to quantify these effects. For example, meta-substituted phenyl groups lower HOMO-LUMO gaps by 0.3 eV compared to para-substituted analogs, as observed in dispirofluorene-indenofluorene studies .
Q. What experimental approaches validate the biological activity of indeno[2,1-b]pyran derivatives without commercial assay interference?
Methodological Answer: Use orthogonal assays: Combine SPR (surface plasmon resonance) for binding affinity with cell-based viability assays (e.g., MTT). For instance, derivatives with fused thienyl units showed enhanced kinase inhibition (IC < 1 µM) in SPR but required counter-screening against ATP-binding pockets to rule off-target effects. Cross-validation with in silico docking (AutoDock Vina) improves specificity predictions .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental results for indeno[2,1-b]pyran derivatives?
Methodological Answer: Discrepancies in HOMO-LUMO gaps or regioselectivity often stem from solvent effects or basis-set limitations in DFT. Reproduce calculations using polarizable continuum models (PCM) for solvent correction. Experimental validation via femtosecond transient absorption spectroscopy can resolve excited-state mismatches, as applied in meta/para-substituted indenofluorene studies .
Experimental Design Considerations
Q. What controls are essential in designing stability studies for indeno[2,1-b]pyran-9-carboxaldehyde under varying pH and temperature?
Methodological Answer: Include accelerated degradation studies (40–60°C, pH 1–13) with LC-MS monitoring. Use deuterated solvents (e.g., DO for aqueous stability) to track proton exchange. For example, aldehyde oxidation to carboxylic acids under basic conditions can be quantified via H NMR (disappearance of δ 9.8–10.0 ppm aldehyde proton) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
